2-Fluoro-4,6-dimethoxybenzaldehyde
Overview
Description
2-Fluoro-4,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-dimethoxybenzaldehyde typically involves the fluorination of 4,6-dimethoxybenzaldehyde. One common method includes the reaction of 4,6-dimethoxybenzaldehyde with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the fluorine atom or methoxy groups.
Major Products Formed
Oxidation: 2-Fluoro-4,6-dimethoxybenzoic acid.
Reduction: 2-Fluoro-4,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4,6-dimethoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving aldehydes and fluorinated compounds.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dimethoxybenzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially disrupting their function. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoro-4-methoxybenzaldehyde: Contains only one methoxy group, affecting its chemical properties and uses.
2-Fluoro-6-methoxybenzaldehyde: Similar structure but with different positioning of the methoxy group, leading to varied reactivity.
Uniqueness
2-Fluoro-4,6-dimethoxybenzaldehyde is unique due to the combination of fluorine and two methoxy groups, which confer distinct electronic and steric properties. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
2-fluoro-4,6-dimethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXOVFKDPODHDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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